Home > Products > Screening Compounds P81739 > 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole
5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole -

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

Catalog Number: EVT-5817372
CAS Number:
Molecular Formula: C14H15ClN2O
Molecular Weight: 262.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While specific synthesis methods for 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole are not detailed in the provided articles, general synthetic approaches for 1,2,4-oxadiazoles can be adapted. These methods often involve the cyclodehydration of N-acyl amidoximes or the reaction of tetrazoles with carboxylic acids or their derivatives. []

Applications
  • Pharmaceuticals: 1,2,4-oxadiazoles have been investigated for their potential as antibacterial [], antifungal [], anti-inflammatory [, ], and anticancer agents. [, ] Their ability to mimic certain chemical bonds makes them attractive scaffolds for drug development. []
  • Agricultural Chemicals: Some 1,2,4-oxadiazole derivatives exhibit insecticidal and herbicidal activities, making them valuable for agricultural applications. []
  • Materials Science: The presence of the aromatic ring and the oxadiazole ring in the structure of 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole suggests potential applications in materials science. These applications might include the development of new polymers, liquid crystals, or luminescent materials. []

    Compound Description: This compound features a central 1,2,4-oxadiazole ring substituted with a 2-chlorophenyl group at the 5-position and a 2H-chromen-3-yl group at the 3-position. The research focuses on its crystal structure, highlighting the formation of two-dimensional sheets through C—H⋯O and C—H⋯Cl hydrogen bonds. Relevance: This compound shares the 1,2,4-oxadiazole ring system with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. The presence of a chlorophenyl substituent, albeit at a different position on the oxadiazole ring, further emphasizes their structural similarity.

    5-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole Derivatives

    Compound Description: This series of compounds explores the combination of 1,2,4-oxadiazole with pyrazole rings. These compounds were synthesized via cyclocondensation reactions and exhibited notable in vitro antibacterial and antifungal activities. Relevance: While not containing a cyclohexyl substituent, these derivatives highlight the versatility of the 1,2,4-oxadiazole moiety in constructing biologically active compounds, a feature shared with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. The study's focus on aryl substituents provides insights into potential modifications for modulating biological activity.

    Compound Description: This compound is a selective COX-2 inhibitor incorporating a 1,2,4-triazole ring system. The research delves into its supramolecular self-assembly through weak hydrogen and chalcogen bonds.Relevance: The presence of the chlorophenyl group, a prominent feature in 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, and the utilization of a five-membered heterocyclic core structure, albeit a triazole instead of oxadiazole, link these compounds structurally.

    3-(2-Methylbenzofuran-3-yl)-5-((4-(phenoxymethyl)-1H-1,2,3-triazole-1-yl)methyl)-1,2,4-oxadiazole Derivatives

    Compound Description: This series of compounds showcases the fusion of benzofuran, 1,2,4-oxadiazole, and 1,2,3-triazole moieties. The synthesis employed Click chemistry, highlighting the efficiency of this approach in generating complex heterocyclic structures. Relevance: The incorporation of the 1,2,4-oxadiazole ring links these derivatives with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. The study's emphasis on generating complex hybrid molecules underscores the potential of using 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole as a scaffold for further derivatization.

    Compound Description: This compound combines a 1,2,4-triazolo[3,4-a]isoquinoline system with a 4-chlorophenyl substituent. The research centers on its crystal structure, revealing key intermolecular interactions and a nearly planar triazoloisoquinoline system.Relevance: Similar to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, this compound features a 4-chlorophenyl group. The structural similarity, despite the different heterocyclic cores, suggests potential shared chemical properties and reactivity patterns.

    5-(4-Chlorophenyl)-3-(2,4-dimethylthiazol-5-yl)-1,2,4-triazolo[3,4-a]isoquinoline

    Compound Description: This compound features a 1,2,4-triazolo[3,4-a]isoquinoline system linked to a 4-chlorophenyl and a 2,4-dimethylthiazol-5-yl group. The study examines its crystal structure, revealing significant intermolecular C—H⋯N interactions.Relevance: The shared 4-chlorophenyl substituent with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole points to potential similarities in their physicochemical properties. The presence of a thiazole ring in this compound, while 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole contains an oxadiazole ring, suggests potential bioisosteric relationships.

    N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716)

    Compound Description: This biaryl pyrazole compound, known as SR141716, serves as a cannabinoid CB1 receptor antagonist. The study focuses on its structure-activity relationship, particularly regarding the aminopiperidine region.Relevance: Although possessing a different core structure compared to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, the presence of the 4-chlorophenyl group suggests potential similarities in their physicochemical properties. Additionally, both compounds are investigated for their biological activity.

    Dichloridobis[3-(4-chlorophenyl)-2,N,N-trimethyl-2,3-dihydro-1,2,4-oxadiazole-5-amine-κN 4]platinum(II)–4-chlorobenzaldehyde (1/1)

    Compound Description: This platinum(II) complex features 2,3-dihydro-1,2,4-oxadiazole ligands coordinated to a central platinum atom. The research elucidates its crystal structure, highlighting the square-planar coordination geometry and intermolecular interactions. Relevance: This complex, though structurally distinct from 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole due to its metallic center, shares the presence of a chlorophenyl-substituted oxadiazole ring.

    Compound Description: This compound features a 1,2,4-triazole core structure, similar to several compounds mentioned above. It is characterized by the presence of a 4-chlorophenyl group and a pyridyl ring, adding to the structural diversity within this set of related compounds.Relevance: This compound shares the 4-chlorophenyl substituent with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. Although the core heterocycle is a triazole, the presence of this shared substituent suggests potential similarities in their synthesis or reactivity.

    5-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-thione

    Compound Description: This compound exhibits a combination of pyrazole and 1,3,4-oxadiazole rings, bridged by a methylenethio group. The study focuses on its crystal structure, revealing a non-planar conformation and the formation of dimers through N—H⋯N hydrogen bonds.Relevance: While containing a different oxadiazole isomer compared to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, the presence of the 4-chlorophenyl group and the utilization of a five-membered heterocyclic core structure connects these compounds structurally.

    3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole Derivative (B9)

    Compound Description: This 1,2,4-triazole derivative, designated as B9, displays cytotoxic effects against human melanoma cells. The research highlights its potential as a chemotherapeutic agent, inducing cell cycle arrest and decreasing melanin production.Relevance: The inclusion of a 4-chlorophenyl group links this triazole derivative structurally to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, despite the difference in core heterocycles.

    4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound is characterized by its 1,2,4-triazole core, a common feature among several compounds in this list. The presence of a 4-chlorophenyl group and a furan ring further contributes to its structural complexity.Relevance: Sharing the 4-chlorophenyl substituent with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, this compound, despite the different heterocyclic core, suggests potential similarities in their reactivity or physicochemical properties.

    Compound Description: This structurally complex compound features a 1,2,4-triazole ring, a 4-chlorophenyl group, and an isopropylcyclohexyl moiety. The study delves into its crystal structure, intermolecular interactions, and reactivity using DFT calculations and Hirshfeld surface analysis. Relevance: The presence of the 4-chlorophenyl substituent structurally links this compound to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, and the isopropylcyclohexyl group suggests potential similarities in their lipophilicity or other physicochemical properties.

    4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound features a 1,2,4-triazole core with a 4-chlorophenyl substituent and a 3-methoxyphenethyl group. The research focuses on its crystal structure, highlighting the non-planar conformation and the formation of centrosymmetric dimers through hydrogen bonding.Relevance: The shared 4-chlorophenyl substituent with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole points to potential similarities in their synthesis or chemical behavior.

    4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

    Compound Description: This series of 1,2,4-triazole derivatives was developed as potential 15-lipoxygenase inhibitors. The research emphasizes the importance of substituent position and nature on the phenyl ring for their inhibitory activity.Relevance: The 4-chlorophenyl group, a key structural element in 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, is also present in these 1,2,4-triazole derivatives, suggesting potential shared physicochemical properties.

    N-{2-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]propan-2-yl}carbamate

    Compound Description: This 1,2,4-oxadiazole derivative incorporates a carbamate group attached to the core heterocycle. The research focuses on its crystal structure, revealing key hydrogen bonding interactions that contribute to its solid-state packing.Relevance: This compound directly shares the 5-(4-chlorophenyl)-1,2,4-oxadiazole moiety with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole.

    5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-hexyl-1h-1,2,4-triazole

    Compound Description: This 1,2,4-triazole derivative exhibits cannabinoid silent antagonist activity. The study highlights its lack of intrinsic activity in various bioassays, suggesting its potential as a pharmacological tool. Relevance: While containing a 1,2,4-triazole core instead of the 1,2,4-oxadiazole in 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, the presence of the 4-chlorophenyl group highlights a structural similarity.

    3,5-bis(3,4-dinitro-1H-pyrazol-5-yl)-1,2,4-oxadiazole (3a) and 5,5′-bis(3,4-dinitro-1H-pyrazol-5-yl)-3,3′-bi(1,2,4-oxadiazole) (3b)

    Compound Description: These compounds, 3a and 3b, are part of a family of energetic materials incorporating 1,2,4-oxadiazole and polynitropyrazole units. They exhibit high thermal stability and detonation properties comparable to RDX, a common explosive.Relevance: Although lacking the 4-chlorophenyl substituent, these compounds highlight the potential of using 1,2,4-oxadiazole, as found in 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, to construct energetic materials.

    3-(Substituted phenyl)-4-(p-tolyl)-1,2,4-oxadiazole-5(4H)-thiones

    Compound Description: This series of compounds explores the effects of various substituents on the phenyl ring of 1,2,4-oxadiazole-5(4H)-thiones. The research investigates the kinetics of their rearrangement reactions, revealing the influence of substituents on the reaction mechanism.Relevance: These compounds share the 1,2,4-oxadiazole core structure with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole. The study's emphasis on substituent effects provides insights into the potential impact of the 4-chlorophenyl and cyclohexyl groups in 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole on its reactivity.

    5,5′-dinitramino-3,3′-bi(1,2,4-oxadiazole) (DNABO)

    Compound Description: DNABO is a heterocyclic energetic compound synthesized as a potential high-energy-density material. The study focuses on its synthesis and properties, including the preparation of its energetic salts.Relevance: While not directly analogous in structure to 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole, DNABO highlights the use of 1,2,4-oxadiazole in designing energetic materials.

    4-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]-phenyl-4-alkoxybenzoate (G1–G11)

    Compound Description: This series of 1,2,4-oxadiazole derivatives (G1-G11) was synthesized and their liquid crystalline properties were studied. The study investigates the impact of different alkoxy chain lengths on their mesomorphic behavior.Relevance: These compounds share the 1,2,4-oxadiazole ring system with 5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole.

Properties

Product Name

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

IUPAC Name

5-(4-chlorophenyl)-3-cyclohexyl-1,2,4-oxadiazole

Molecular Formula

C14H15ClN2O

Molecular Weight

262.73 g/mol

InChI

InChI=1S/C14H15ClN2O/c15-12-8-6-11(7-9-12)14-16-13(17-18-14)10-4-2-1-3-5-10/h6-10H,1-5H2

InChI Key

IPESGZGLXSYLIQ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Solubility

<0.3 [ug/mL]

Canonical SMILES

C1CCC(CC1)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.